

# Application Notes and Protocols: Assessing Metastasis using Tranilast Sodium in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | Tranilast sodium |           |  |  |  |
| Cat. No.:            | B1139417         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Metastasis, the process of cancer cell dissemination to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is cell migration, the directed movement of cancer cells through the extracellular matrix. Understanding and targeting the molecular mechanisms governing cell migration is a key focus of anti-cancer drug development. Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid], an anti-allergic agent, has demonstrated potent anti-tumorigenic properties by inhibiting cell proliferation, invasion, and migration.[1] This document provides detailed application notes and protocols for utilizing **Tranilast sodium** in cell migration assays to assess its potential as an anti-metastatic agent.

Tranilast's primary mechanism of action involves the modulation of key signaling pathways implicated in cancer progression. Notably, it is a known inhibitor of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway.[1] TGF- $\beta$  plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages by inducing epithelial-mesenchymal transition (EMT).[2] Tranilast has been shown to suppress the TGF- $\beta$ /Smad signaling cascade, a critical mediator of EMT, thereby inhibiting the acquisition of a migratory and invasive phenotype in cancer cells.[3][4]



# Mechanism of Action of Tranilast in Inhibiting Cell Migration

Tranilast exerts its inhibitory effects on cell migration through the modulation of several key signaling pathways:

- TGF-β/Smad Pathway: Tranilast inhibits the TGF-β signaling pathway, which is a potent inducer of EMT.[3][4] It has been shown to suppress the expression of Smad4, a central mediator of the TGF-β pathway, in non-small cell lung cancer cells.[3][5] This leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin, effectively reversing the EMT process and reducing cell motility.[3][4]
- STAT3 Signaling: In the tumor microenvironment, cancer-associated fibroblasts (CAFs) can promote cancer cell migration and drug resistance through the secretion of cytokines like Interleukin-6 (IL-6). Tranilast has been found to inhibit IL-6 secretion from CAFs, leading to the suppression of the downstream JAK/STAT3 signaling pathway in cancer cells.[6] This inhibition contributes to the reversal of CAF-induced EMT and drug resistance.[6]
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and JNK, is also involved in TGF-β-dependent EMT.[7] Studies have shown that Tranilast can inhibit the activation of ERK1/2 and JNK, further contributing to its anti-migratory effects.
   [5][7]
- Matrix Metalloproteinases (MMPs): The invasion of cancer cells through the extracellular
  matrix is dependent on the activity of enzymes like MMPs. Tranilast has been shown to
  inhibit the activity of MMP-2 by downregulating the expression of its activator, tissue inhibitor
  of metalloproteinase-2 (TIMP-2), in pancreatic cancer cells.[3]
- Cytoskeletal Regulation: Cell migration is fundamentally dependent on the dynamic rearrangement of the cytoskeleton. Tranilast treatment has been observed to cause the downregulation of Myocardin-Related Transcription Factor-A (MRTF-A), a global regulator of the cytoskeleton, in breast cancer cells.[8]

# Data Presentation: Quantitative Effects of Tranilast on Cell Migration and Proliferation



The following tables summarize the quantitative data on the inhibitory effects of Tranilast on cancer cell lines.

| Cell Line  | Cancer<br>Type             | Assay                           | Tranilast<br>Concentrati<br>on (µM) | % Inhibition of Migration/In vasion | Reference |
|------------|----------------------------|---------------------------------|-------------------------------------|-------------------------------------|-----------|
| PAN 02     | Pancreatic<br>Cancer       | Chemoinvasi<br>on Assay         | Dose-<br>dependent                  | Significantly inhibited             | [3][4]    |
| BT-474     | Breast<br>Cancer           | Transwell<br>Migration<br>Assay | Not specified                       | Reduced<br>migration                | [8]       |
| MDA-MB-231 | Breast<br>Cancer           | Transwell<br>Migration<br>Assay | Not specified                       | Reduced<br>migration                | [8]       |
| 4T1        | Murine<br>Breast<br>Cancer | Invasion<br>Assay               | Not specified                       | Inhibition of invasion              | [5]       |

| Cell Line                      | Cancer Type                   | IC50 for<br>Proliferation (μΜ) | Reference |
|--------------------------------|-------------------------------|--------------------------------|-----------|
| HOS                            | Osteosarcoma                  | 130.4                          | [9]       |
| 143B                           | Osteosarcoma                  | 329.0                          | [9]       |
| U2OS                           | Osteosarcoma                  | 252.4                          | [9]       |
| MG-63                          | Osteosarcoma                  | 332.6                          | [9]       |
| Various NSCLC and<br>CAF lines | Non-Small Cell Lung<br>Cancer | 150-250                        | [6]       |

# **Experimental Protocols**

# **Protocol 1: Transwell Migration Assay**

## Methodological & Application





This protocol outlines the steps for a standard Transwell migration assay to assess the effect of Translast on cancer cell migration.

#### Materials:

- Cancer cell line of interest
- Tranilast sodium (dissolved in a suitable solvent, e.g., DMSO)
- 24-well Transwell inserts (8.0 μm pore size)
- Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., 0.1% Crystal Violet in methanol)
- Microscope with a camera
- Image analysis software (e.g., ImageJ)

#### Procedure:

- Cell Preparation:
  - Culture cancer cells to 70-80% confluency.
  - The day before the assay, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells.
  - On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with serumcontaining medium, and centrifuge.



• Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 cells/mL.

#### Assay Setup:

- Add 600 μL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
- Add 200 μL of the cell suspension to the upper chamber of the Transwell insert.
- Add Tranilast at various concentrations (e.g., 0, 10, 50, 100, 200 μM) to the upper chamber along with the cells. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
- Include a negative control with serum-free medium in the lower chamber to assess basal migration.

#### Incubation:

 Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line's migratory capacity (typically 12-48 hours).

#### Fixation and Staining:

- After incubation, carefully remove the Transwell inserts from the wells.
- Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
- Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.
- Wash the inserts with PBS.
- Stain the migrated cells by immersing the inserts in the staining solution for 10-15 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.

#### · Quantification:



- Visualize the stained cells under a microscope and capture images from several random fields for each membrane.
- Count the number of migrated cells per field using image analysis software.
- Calculate the average number of migrated cells for each condition.
- The percentage of migration inhibition can be calculated as: (1 (Number of migrated cells with Tranilast / Number of migrated cells in control)) x 100%.

## **Protocol 2: Invasion Assay**

This protocol is a modification of the migration assay to assess the effect of Tranilast on the invasive potential of cancer cells.

#### Materials:

- All materials from Protocol 1
- Extracellular matrix (ECM) gel (e.g., Matrigel™ or Geltrex™)

#### Procedure:

- Coating of Transwell Inserts:
  - Thaw the ECM gel on ice.
  - Dilute the ECM gel with cold serum-free medium to the desired concentration (typically 0.5-1 mg/mL).
  - Add a thin layer (50-100 μL) of the diluted ECM gel to the upper surface of the Transwell inserts.
  - Incubate the inserts at 37°C for at least 1 hour to allow the gel to solidify.
- Cell Seeding and Assay:
  - Follow steps 1-5 from Protocol 1, seeding the cells on top of the solidified ECM gel in the upper chamber. The incubation time for invasion assays is typically longer than for



migration assays (24-72 hours) to allow for matrix degradation and invasion.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Tranilast inhibits cell migration by targeting TGF-β/Smad and IL-6/STAT3 pathways.





Click to download full resolution via product page

Caption: Workflow of a Transwell cell migration assay to evaluate Tranilast's efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchhub.com [researchhub.com]
- 3. Evaluation of Suppressive Effects of Tranilast on the Invasion/Metastasis Mechanism in a Murine Pancreatic Cancer Cell Line PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Tranilast inhibits cell proliferation and migration and promotes apoptosis in murine breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug repositioning of tranilast to sensitize a cancer therapy by targeting cancer-associated fibroblast PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tranilast treatment decreases cell growth, migration and inhibits colony formation of human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing Metastasis using Tranilast Sodium in Cell Migration Assays]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1139417#cell-migration-assay-usingtranilast-sodium-to-assess-metastasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com